2-(9H-fluoren-9-yl)ethanol
Overview
Description
2-(9H-fluoren-9-yl)ethanol is an organic compound that belongs to the class of fluorenes It is characterized by a fluorene moiety attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)ethanol can be achieved through several methods. One common approach involves the reduction of 9-fluorenone using sodium borohydride in ethanol, which yields 9-fluorenol. This intermediate can then be further reacted with ethylene oxide to produce this compound .
Another method involves the Friedel-Crafts alkylation of fluorene with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products
Oxidation: 2-(9H-fluoren-9-yl)acetaldehyde, 2-(9H-fluoren-9-yl)acetic acid.
Reduction: 2-(9H-fluoren-9-yl)ethane.
Substitution: Various substituted fluorenes depending on the reagent used.
Scientific Research Applications
2-(9H-fluoren-9-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-yl)ethanol depends on its application. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, altering their function. The compound’s fluorescent properties allow it to be used as a probe for imaging and tracking biological processes .
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ol: Similar structure but lacks the ethanol group.
9H-fluoren-9-ylmethanol: Similar structure but with a methanol group instead of ethanol.
2-(9H-fluoren-9-yl)acetic acid: Similar structure but with a carboxylic acid group instead of ethanol.
Uniqueness
2-(9H-fluoren-9-yl)ethanol is unique due to the presence of both the fluorene and ethanol moieties, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
IUPAC Name |
2-(9H-fluoren-9-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBKTKRNNSFTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316143 | |
Record name | Fluorene-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-36-1 | |
Record name | Fluorene-9-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3952-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorene-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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